[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol
Description
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-4-2-1-3-12(13)9-15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGOPQOSIQOVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol typically involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to obtain the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Overview
[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol is a chemical compound belonging to the piperidine class of derivatives. Its unique structure, characterized by a chlorobenzyl group attached to the piperidine ring and a hydroxymethyl group, renders it valuable in various scientific fields, particularly in medicinal chemistry, biological research, and industrial applications. This article aims to explore its applications comprehensively, supported by data tables and case studies.
Medicinal Chemistry
Pharmacological Potential :
Research indicates that this compound exhibits significant pharmacological activities. It has been studied for its potential in treating various diseases, including:
- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
- Antiviral Properties : Preliminary studies highlight its ability to inhibit viral replication, particularly in coronaviruses, which is crucial for developing antiviral therapies.
- Anticancer Activity : The compound has demonstrated antiproliferative effects in several cancer cell lines, promoting apoptosis through intrinsic pathways. This mechanism suggests potential applications in cancer treatment.
Biological Research
Lead Compound for Drug Development :
Due to its diverse biological activities, this compound serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents targeting various diseases .
Industrial Applications
Agrochemical Production :
The compound is utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its chemical properties make it suitable for various industrial applications, contributing to agricultural productivity and pest management .
Data Table: Summary of Applications
| Application Area | Specific Uses | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, Antiviral, Anticancer | Demonstrated significant activity against pathogens |
| Biological Research | Drug development lead compound | Promising results in inhibiting cell proliferation |
| Industrial Applications | Synthesis of agrochemicals | Effective in enhancing agricultural productivity |
Case Study 1: Antimicrobial Activity Evaluation
A study conducted by ResearchGate evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent.
Case Study 2: Antiviral Mechanism Exploration
In another study referenced in PMC (PubMed Central), researchers investigated the antiviral properties of piperidine derivatives. They found that this compound effectively inhibited viral polyprotein processing in coronaviruses, highlighting its potential role in developing antiviral drugs.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- [1-(2-Bromo-benzyl)-piperidin-4-yl]-methanol
- [1-(2-Fluoro-benzyl)-piperidin-4-yl]-methanol
- [1-(2-Methyl-benzyl)-piperidin-4-yl]-methanol
Comparison:
- [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity.
- The bromo and fluoro derivatives may exhibit different reactivity patterns due to the varying electronegativity and size of the halogen atoms.
- The methyl derivative may have different steric and electronic effects compared to the chloro derivative.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol is a synthetic organic molecule belonging to the piperidine class, characterized by a piperidine ring and a chloro-benzyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
Structural Features
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its diverse pharmacological properties.
- Chloro-benzyl Group : The presence of chlorine can influence the compound's reactivity and biological activity.
- Hydroxymethyl Group : This functional group may enhance the compound's solubility and reactivity.
The mechanism of action for this compound involves its interaction with various molecular targets in biological systems. It is believed to modulate receptor or enzyme activity, potentially influencing pathways related to pain and inflammation.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Analgesic Activity : Potential to alleviate pain through modulation of pain pathways.
- Anti-inflammatory Effects : May reduce inflammation by inhibiting pro-inflammatory mediators.
- Neuroprotective Properties : Could protect neuronal cells from damage, relevant in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and primary uses of related compounds:
| Compound Name | Structural Features | Primary Uses |
|---|---|---|
| This compound | Piperidine ring, chloro-benzyl | Potential analgesic/neuroprotective |
| Methylphenidate | Piperidine ring, methyl group | ADHD treatment |
| Bupropion | Piperazine derivative | Antidepressant |
| Fluoxetine | Phenoxyphenylpropylamine | Antidepressant |
In Vitro Studies
Studies have shown that derivatives of piperidine exhibit significant antibacterial and antifungal properties. For instance, derivatives with halogen substitutions demonstrated enhanced bioactivity against various bacterial strains. The antibacterial activity was assessed using Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Activity : A study evaluated piperidine derivatives against Staphylococcus aureus and Escherichia coli, revealing MIC values ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential.
- Neuroprotective Effects : In animal models, compounds with similar structures have shown promise in protecting neurons from oxidative stress, suggesting potential applications in treating neurodegenerative conditions.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives have highlighted the importance of specific substituents on the piperidine ring in enhancing biological activity.
Q & A
Q. What are the recommended synthetic routes for [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or reduction steps. For example, piperidine derivatives can be functionalized via coupling reactions with 2-chlorobenzyl halides, followed by reduction of ester or ketone intermediates to the alcohol moiety. A solvent system of dichloromethane:methanol (3:1) with slow evaporation has been effective for crystallization, yielding 73% in analogous compounds . Optimizing reaction time, temperature (e.g., room temperature for 24 hours), and stoichiometric ratios of reagents like EDCI/HOBt (for coupling) or DIBALH (for selective reduction) can improve yields .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- Spectroscopy:
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. 2D experiments (COSY, HSQC) resolve overlapping signals in piperidine rings.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. Slow evaporation from dichloromethane:methanol (3:1) produces diffraction-quality crystals, as demonstrated for similar piperidine derivatives .
Q. How should researchers assess the purity and stability of this compound under various storage conditions?
Methodological Answer:
- Purity Analysis :
- HPLC/GC : Quantify impurities using reverse-phase C18 columns with UV detection.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset at ~400 K in related compounds) .
- Storage : Store as an oil or solid at room temperature (RT) in airtight containers. Avoid prolonged exposure to light or humidity, as piperidine derivatives are prone to oxidation .
Advanced Research Questions
Q. What strategies can resolve contradictions in experimental data regarding the thermal decomposition profile of this compound?
Methodological Answer: Contradictions in thermal data (e.g., TG vs. DSC results) may arise from polymorphic forms or solvent residues. Strategies include:
- Reproducibility Checks : Replicate experiments under identical conditions (heating rate: 10°C/min, nitrogen atmosphere) .
- Complementary Techniques : Pair TGA with differential scanning calorimetry (DSC) to distinguish between melting and decomposition events.
- Computational Modeling : Density Functional Theory (DFT) predicts bond dissociation energies and decomposition pathways, aligning experimental observations with theoretical data .
Q. How can computational modeling complement experimental data in predicting the reactivity and interaction mechanisms of this compound?
Methodological Answer:
- Docking Studies : Model interactions with biological targets (e.g., receptors) using software like AutoDock. Compare binding affinities with experimental IC₅₀ values from SAR studies.
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. For example, the hydroxyl group’s reactivity can be assessed via Fukui indices .
- Molecular Dynamics (MD) : Simulate solvent effects on stability; methanol/water mixtures may stabilize hydrogen bonding networks .
Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Functional Group Variation : Systematically modify the 2-chlorobenzyl or piperidine-methanol moieties. For example, replace chlorine with fluorine to study electronic effects .
- Biological Assays : Use standardized protocols (e.g., enzyme inhibition assays, cell viability tests) to ensure reproducibility. Reference compounds like pimozide (a piperidine derivative) provide benchmarks for activity .
- Data Correlation : Employ multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
